molecular formula C11H15N3O2S B6986912 N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide

N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide

Cat. No.: B6986912
M. Wt: 253.32 g/mol
InChI Key: BQOOQLAZJCPTJO-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-8(2)16-5-3-4-10(15)14-11-13-7-9(6-12)17-11/h7-8H,3-5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOOQLAZJCPTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCC(=O)NC1=NC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide typically involves the reaction of a thiazole derivative with a suitable amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide
  • tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate

Uniqueness

N-(5-cyano-1,3-thiazol-2-yl)-4-propan-2-yloxybutanamide is unique due to its specific structural features, such as the propan-2-yloxybutanamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

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